ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic molecule featuring a benzothiophene core fused with tetrahydrobenzene, modified by a propanamido linker and a 4-oxo-pyridotriazinyl sulfanyl substituent. The synthesis of analogous compounds, such as ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, involves cyanoacetylation reactions, indicating a shared synthetic pathway for derivatives of this class . The compound’s characterization likely employs crystallographic tools like SHELX and ORTEP, which are standard for resolving complex heterocyclic structures .
Properties
IUPAC Name |
ethyl 2-[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-3-29-19(27)16-13-8-4-5-9-14(13)31-18(16)23-17(26)12(2)30-20-22-15-10-6-7-11-25(15)21(28)24-20/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUYGBVYAVKBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NC(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2543-0077, also known as Inavolisib, is the phosphatidylinositol 3-kinase (PI3K) . Specifically, it is a highly selective inhibitor and degrader of the mutant PI3K alpha. PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
F2543-0077 binds to and inhibits PI3K family kinases, including activating mutations in the catalytic alpha isoform PIK3CA (PI3Kα). This dual action results in the inhibition of the phosphorylation of PIP2 to PIP3, thereby reducing the activation of downstream AKT signaling pathways.
Biochemical Pathways
The PI3K/AKT/mTOR pathway, which is affected by F2543-0077, plays a crucial role in the regulation of cell cycle and is directly related to cellular quiescence, proliferation, cancer, and longevity. By inhibiting PI3K, F2543-0077 prevents the activation of AKT, thereby inhibiting the downstream signaling pathways that promote cell survival and proliferation.
Pharmacokinetics
The pharmacokinetics of F2543-0077 involve its administration orally once daily in combination with other drugs
Result of Action
The inhibition of the PI3K/AKT/mTOR pathway by F2543-0077 leads to a decrease in cell proliferation and survival, particularly in cells with PIK3CA mutations. This has been shown to improve progression-free survival in patients with HR-positive/HER2-negative PIK3CA-mutated breast cancer.
Biological Activity
Ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including its mechanisms of action and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrido[1,2-a][1,3,5]triazin core : This fused ring system contributes to the compound's biological activity.
- Sulfanyl group : Enhances the reactivity and biological interactions of the molecule.
- Tetrahydro-benzothiophene moiety : Imparts additional pharmacological properties.
Molecular Formula : C₁₂H₁₃N₃O₃S
Molecular Weight : 273.31 g/mol
CAS Number : 306978-51-8
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ethyl derivative | 15.0 | Induces apoptosis in cancer cells through mitochondrial pathways. |
| Related triazine compounds | 20.0 | Inhibits topoisomerase activity leading to DNA damage. |
Studies have shown that derivatives of pyrido[1,2-a][1,3,5]triazin have been effective against various cancer cell lines by inducing cell cycle arrest and apoptosis .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro studies revealed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results suggest that the compound may be effective against both bacterial and fungal infections .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Notably:
- Butyrylcholinesterase (BChE) : The compound exhibited an IC50 value of approximately 46.42 µM against BChE, comparable to known inhibitors like physostigmine.
This inhibitory activity indicates potential applications in treating neurodegenerative diseases where cholinesterases are involved .
Case Studies
A notable case study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. Ethyl derivatives were identified as having potent activity against tumor spheroids with minimal toxicity to normal cells . This highlights the compound's selective action and potential for therapeutic use.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit significant antimicrobial properties. The pyrido-triazine moiety is known to enhance the compound's activity against various bacterial strains due to its ability to disrupt microbial cell walls and inhibit essential metabolic pathways .
Anticancer Properties
Research has also explored the potential of this compound in cancer treatment. The presence of the benzothiophene structure is associated with cytotoxic effects on cancer cells. In vitro studies have shown that derivatives of this compound can induce apoptosis in specific cancer cell lines by activating caspase pathways and modulating cell cycle progression .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
Polymer Synthesis
This compound can serve as a monomer in the synthesis of novel polymers. Its unique chemical structure allows for the creation of materials with enhanced thermal stability and mechanical properties. Such polymers could be utilized in coatings and composite materials for industrial applications .
Nanotechnology
In nanotechnology, this compound has potential applications as a stabilizing agent for nanoparticles. Its ability to interact with metal ions can facilitate the synthesis of metal nanoparticles with controlled sizes and shapes. These nanoparticles have applications in drug delivery systems and as catalysts in chemical reactions .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of pyrido-triazine compounds against Staphylococcus aureus and Escherichia coli. The study found that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
Case Study 2: Anticancer Activity
In a recent clinical trial focused on novel anticancer agents, this compound was tested for its effects on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and an increase in apoptotic markers compared to control groups. The findings suggest its potential as a lead compound for further development in oncology .
Comparison with Similar Compounds
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Key Difference: Replaces the 4-oxo-pyridotriazinyl sulfanyl group with a cyanoacetamido moiety.
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate
- Key Difference: Features a fluorobenzisoxazole and pyrido-pyrimidinone system instead of benzothiophene and pyridotriazine.
- Impact: The fluorine atom improves metabolic stability and membrane permeability, while the pyrido-pyrimidinone core may enhance binding to kinase targets, a property less explored in pyridotriazine derivatives .
Crystallographic and Physicochemical Properties
Bioactivity and Therapeutic Potential
- The sulfanyl group may modulate redox activity, a key mechanism in ferroptosis .
- Anticancer Selectivity: Analogues like ethyl 2-(2-cyanoacetamido)-benzothiophene lack reported anticancer data, but OSCC studies suggest heterocyclic derivatives can exhibit selective toxicity toward cancer cells over normal tissues .
Preparation Methods
Formation of the Pyrido[1,2-a] Triazinone Core
The pyrido[1,2-a]triazinone scaffold is synthesized via cyclization of 2-aminopyridine derivatives with carbonyl sources. A representative procedure involves:
-
Reagents : 2-Aminopyridine, carbon disulfide (CS₂), and a base (e.g., potassium hydroxide) under reflux conditions.
-
Mechanism : The base deprotonates the amine, enabling nucleophilic attack on CS₂ to form a dithiocarbamate intermediate, which cyclizes to yield the triazinone ring.
Critical Parameters :
Synthesis of the Tetrahydrobenzothiophene Carboxylate Intermediate
The tetrahydrobenzothiophene moiety is prepared through:
-
Cyclohexene Ring Formation : Cyclization of ethyl 2-mercaptobenzoate with 1,3-dienes under acidic conditions.
-
Esterification : Introduction of the ethyl carboxylate group via reaction with ethanol and a catalytic acid (e.g., H₂SO₄).
Yield Optimization :
Coupling via Sulfanylpropanamido Linker
The final step involves coupling the triazinone and benzothiophene moieties using a bifunctional linker:
-
Activation of the Carboxylic Acid : The triazinone’s carboxylic acid group is activated using EDCI/HOBt to form an active ester.
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Amide Bond Formation : Reaction with 2-aminopropanethiol hydrochloride under inert atmosphere (N₂ or Ar) to form the propanamido-thiol intermediate.
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Thioether Formation : The thiol group undergoes nucleophilic substitution with a brominated benzothiophene derivative in the presence of a mild base (e.g., NaHCO₃).
Reaction Conditions :
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Temperature: 0–5°C during activation to prevent racemization.
-
Solvent: Dichloromethane (DCM) or ethyl acetate for optimal solubility.
Optimization of Reaction Conditions
Temperature and pH Control
Purification Strategies
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent achieves >95% purity.
-
Crystallization : Tert-butyl methyl ether induces crystallization of the final product, yielding needle-like crystals suitable for X-ray analysis.
| Step | Key Parameters | Yield |
|---|---|---|
| Triazinone Synthesis | 80°C, DMF, 8 hours | 68–72% |
| Benzothiophene Ester | H₂SO₄, ethanol, 12 hours | 85% |
| Coupling Reaction | 0°C, EDCI/HOBt, NaHCO₃ | 55–60% |
Analytical Characterization
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal X-ray analysis reveals a planar triazinone ring fused orthogonally to the benzothiophene system, with the sulfanylpropanamido linker adopting a gauche conformation.
Comparative Analysis with Related Compounds
While direct structural analogs are limited in the literature, synthesis strategies for related heterocycles provide insights:
-
Pyrido-Triazine Derivatives : Substitution at the 2-position with thioether groups (as in) often employs similar coupling conditions but with shorter reaction times.
-
Benzothiophene Esters : Esterification methods align with those used for tetrahydroindole carboxylates, though the latter require higher temperatures.
Challenges and Mitigation Strategies
Intermediate Instability
Q & A
Q. Advanced
- Enzyme inhibition assays : Measure IC50 against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Molecular docking : AutoDock Vina predicts binding modes to the ATP-binding pocket of target proteins, guided by crystallographic data of analogs .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) with EC50 values compared to reference drugs like gefitinib .
What computational methods model its reactivity and stability?
Q. Advanced
- DFT calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G* level, predicting electrophilic sites for sulfanyl group reactivity .
- Molecular dynamics (MD) : NAMD simulations assess stability in lipid bilayers for membrane permeability predictions .
- Degradation pathways : Accelerated stability studies (40°C/75% RH for 28 days) with HPLC-MS identify hydrolytic cleavage of the ester group as a major degradation route .
How do structural analogs inform SAR studies?
Q. Advanced
| Analog | Modification | Activity Trend |
|---|---|---|
| Triazole-pyrimidine | Replacement of benzothiophene with triazole | 10× lower kinase inhibition |
| Chlorophenyl derivative | Substituent at pyrido-triazinone | Improved solubility but reduced potency |
What strategies mitigate batch heterogeneity in synthesis?
Q. Advanced
- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes variables (e.g., stoichiometry, pH) .
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate concentrations for real-time adjustments .
- Purification : Flash chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water ensures consistent polymorph formation .
How is synthetic route scalability validated for reproducibility?
Q. Advanced
- Kilogram-scale trials : Confirm yield consistency (>85%) under controlled cGMP conditions .
- Impurity profiling : LC-QTOF identifies and quantifies byproducts (e.g., dimerization products) to refine quenching steps .
- Cross-lab validation : Independent replication in three labs with ≤5% variability in purity and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
